molecular formula C20H21FN4O3S2 B2661781 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 1019099-72-9

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2661781
CAS No.: 1019099-72-9
M. Wt: 448.53
InChI Key: AORLMEARLXUZSK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, starting with the preparation of the pyrazole ring. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the ethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with an ethylthiol reagent.

    Acetamide formation: The final step involves the reaction of the pyrazole derivative with 4-fluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using microwave-assisted synthesis or employing more efficient catalysts .

Chemical Reactions Analysis

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues .

Comparison with Similar Compounds

Similar compounds to 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide include other pyrazole derivatives with different substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2/c1-3-29-20-18(30(27,28)16-10-4-13(2)5-11-16)19(22)25(24-20)12-17(26)23-15-8-6-14(21)7-9-15/h4-11H,3,12,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORLMEARLXUZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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